methyl 2-chloro-6-ethynylbenzoate
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Overview
Description
Methyl 2-chloro-6-ethynylbenzoate is an organic compound with the molecular formula C10H7ClO2 It is a derivative of benzoic acid, featuring a chlorine atom and an ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-ethynylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-iodobenzoic acid.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 2-chloro-6-iodobenzoic acid is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, typically using a solvent like tetrahydrofuran (THF).
Desilylation: The resulting product is then subjected to desilylation using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield 2-chloro-6-ethynylbenzoic acid.
Esterification: Finally, the 2-chloro-6-ethynylbenzoic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-ethynylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation, to form alkenes or dihalides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like bromine for halogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-6-ethynylbenzoate or 2-thio-6-ethynylbenzoate.
Addition: Formation of 2-chloro-6-alkenylbenzoate or 2,6-dihaloalkylbenzoate.
Oxidation: Formation of 2-chloro-6-ethynylbenzoic acid.
Reduction: Formation of 2-chloro-6-ethynylbenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-6-ethynylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-6-ethynylbenzoate involves its interaction with molecular targets through covalent bonding. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-iodobenzoate: Similar structure but with an iodine atom instead of an ethynyl group.
Methyl 2-chloro-6-bromobenzoate: Similar structure but with a bromine atom instead of an ethynyl group.
Methyl 2-chloro-6-fluorobenzoate: Similar structure but with a fluorine atom instead of an ethynyl group.
Uniqueness
Methyl 2-chloro-6-ethynylbenzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in applications where covalent modification of proteins or enzymes is desired.
Properties
CAS No. |
2703779-04-6 |
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Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
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